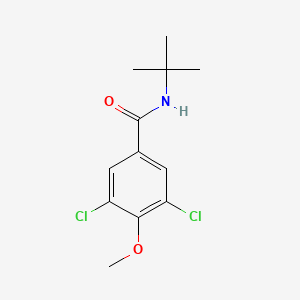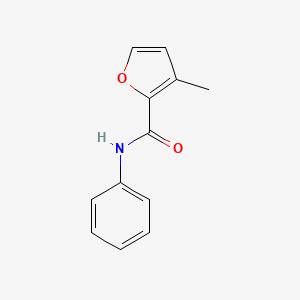
3-methyl-N-phenyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-phenyl-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Me-2-Ph-FA and has the molecular formula C12H11NO2. In
Mécanisme D'action
The mechanism of action of 3-methyl-N-phenyl-2-furamide is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by activating the nuclear factor kappa B (NF-κB) pathway (8). It has also been reported to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation (9).
Biochemical and Physiological Effects:
3-methyl-N-phenyl-2-furamide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models (2, 3, 4). It has also been reported to exert neuroprotective effects in a rat model of Parkinson's disease (5). Furthermore, it has been shown to inhibit the growth of cancer cells in vitro (6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-phenyl-2-furamide in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various fields, including medicine and drug discovery. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 3-methyl-N-phenyl-2-furamide. One direction is to further investigate its mechanism of action, which will provide insights into its potential therapeutic applications. Another direction is to explore its use as a starting material for the synthesis of other compounds with potential biological activities. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and eventually in humans.
In conclusion, 3-methyl-N-phenyl-2-furamide is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. However, its mechanism of action is not fully understood, and further research is needed to optimize its use in lab experiments and evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-methyl-N-phenyl-2-furamide involves the reaction of 3-methyl-2-furoic acid with phenylhydrazine in the presence of a dehydrating agent. The reaction takes place under reflux conditions and results in the formation of 3-methyl-N-phenyl-2-furamide. This method has been reported in the literature (1) and has been used by many researchers to synthesize this compound.
Applications De Recherche Scientifique
3-methyl-N-phenyl-2-furamide has been studied for its potential applications in various fields. It has been reported to possess anti-inflammatory (2), analgesic (3), and antipyretic (4) properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders (5) and as an anticancer agent (6). Furthermore, 3-methyl-N-phenyl-2-furamide has been used as a starting material for the synthesis of other compounds with potential biological activities (7).
Propriétés
IUPAC Name |
3-methyl-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-7-8-15-11(9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMLDXNBSGLHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6064152 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

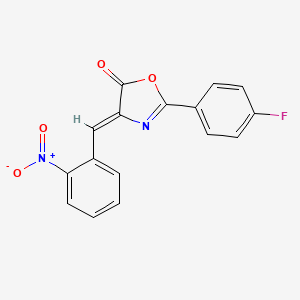
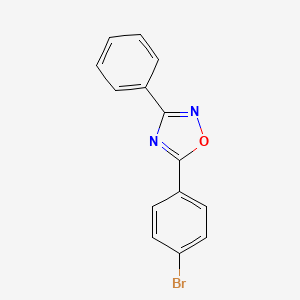
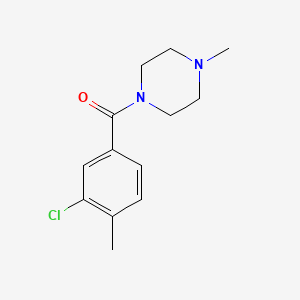

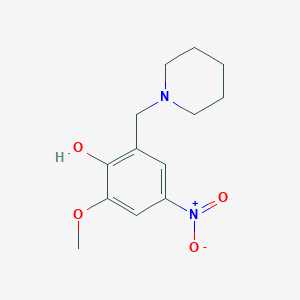
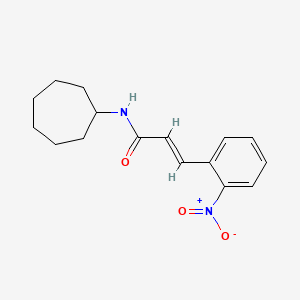
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)
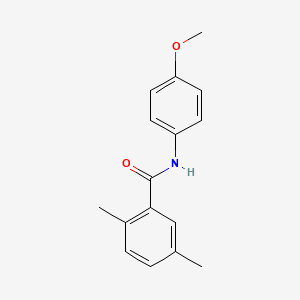
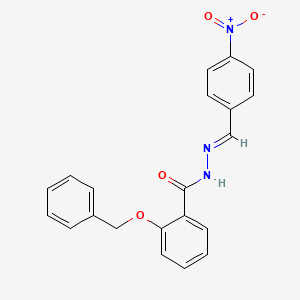
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
